molecular formula C21H26N2O2 B464030 N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide CAS No. 313469-68-0

N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide

Cat. No. B464030
CAS RN: 313469-68-0
M. Wt: 338.4g/mol
InChI Key: ROQRJUZCYUTRQR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that “N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide” undergoes would depend on its molecular structure and the conditions under which it is stored or used. Unfortunately, specific information about the chemical reactions of this compound is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, are determined by its molecular structure. Unfortunately, specific information about the physical and chemical properties of “this compound” is not available .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific information about the safety and hazards of “N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide” is not available .

Future Directions

The future directions for research on “N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide” would depend on the findings of initial studies on its properties and potential applications. Unfortunately, specific information about future directions for this compound is not available .

properties

IUPAC Name

N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-5-20(24)22-18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)23-21(25)6-4-2/h7-14H,3-6,15H2,1-2H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQRJUZCYUTRQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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